molecular formula C41H30NP B1628010 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine CAS No. 919091-20-6

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine

Cat. No.: B1628010
CAS No.: 919091-20-6
M. Wt: 567.7 g/mol
InChI Key: NXQXGCPNDCCWTP-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine is a phosphine-containing ligand featuring a pyridine backbone substituted with a diphenylphosphine group at the 2-position and a sterically demanding 2,4,6-triphenylphenyl group at the 6-position. This ligand is notable for its ability to coordinate transition metals via both the phosphorus donor and the pyridine nitrogen, creating versatile complexes for catalysis and materials science . The bulky 2,4,6-triphenylphenyl substituent imparts significant steric hindrance, which can stabilize low-coordinate metal centers and influence reactivity .

Properties

IUPAC Name

diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30NP/c1-6-17-31(18-7-1)34-29-37(32-19-8-2-9-20-32)41(38(30-34)33-21-10-3-11-22-33)39-27-16-28-40(42-39)43(35-23-12-4-13-24-35)36-25-14-5-15-26-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXGCPNDCCWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=NC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580026
Record name diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919091-20-6
Record name diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating with metal centers in complex formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

    Coordination: Metal salts such as palladium chloride or platinum chloride are often used in coordination reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Substitution: Formation of halogenated or nitrated derivatives.

    Coordination: Formation of metal-ligand complexes.

Scientific Research Applications

2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine largely depends on its role as a ligand. It can coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including cross-coupling reactions and hydrogenation.

Comparison with Similar Compounds

Structural Variations and Steric Effects

The ligand’s unique steric profile distinguishes it from related compounds. Key structural analogs and their differences are summarized below:

Compound Name Substituents at Pyridine 6-Position Key Structural Features
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine 2,4,6-Triphenylphenyl Bulky aryl group; enhances steric protection of metal centers
2-(Diphenylphosphino)-6-methylpyridine Methyl Smaller substituent; reduced steric hindrance, favoring flexible coordination
2-(2’-Pyridyl)-4,6-diphenylphosphinine Phosphinine ring (P=C bond) Aromatic phosphorus heterocycle; electron-deficient P=C bond susceptible to nucleophilic attack
2-(Diphenylphosphino)-6-(pyrazol-1-yl)pyridine Pyrazolyl N-donor pyrazole substituent; supports bimetallic Cu(I) complexes

Key Observations :

  • Phosphinine-based analogs (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) exhibit distinct electronic properties due to the P=C bond, which is more electrophilic than the pyridine N-donor, altering metal-ligand bonding and reactivity .

Electronic Properties and Coordination Behavior

The electronic effects of substituents and donor atoms significantly impact metal-ligand interactions:

Donor Atom Influence
  • Target Compound: Combines a soft P-donor (diphenylphosphine) and a hard N-donor (pyridine), enabling ambidentate coordination. This duality supports diverse metal geometries, as seen in platinum(II) and palladium(II) triflate complexes .
  • Phosphinine Analogs : The P=C bond in phosphinines acts as a stronger π-acceptor, stabilizing electron-rich metal centers. For example, Ru(II) complexes of 2-(2’-pyridyl)-4,6-diphenylphosphinine show enhanced stability in redox processes compared to purely pyridine-based ligands .
Substituent Effects on Catalytic Activity
  • Cobalt Complexes: Ligands with methoxy or methyl groups (e.g., 2-(diphenylphosphino)-6-methylpyridine) form Co complexes active in 1,3-butadiene polymerization. The target compound’s bulkier substituent may hinder monomer access but improve thermal stability .
  • Palladium Complexes: Steric bulk in this compound likely reduces agglomeration in Pd catalysts, enhancing efficiency in cross-coupling reactions .

Reactivity and Stability

  • Nucleophilic Attack: Phosphinine analogs (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) undergo nucleophilic addition at the P=C bond with water or methanol, limiting their utility in protic environments. In contrast, the target compound’s pyridine backbone and aryl substituents confer greater hydrolytic stability .
  • Thermal Degradation : The 2,4,6-triphenylphenyl group’s rigidity may improve thermal stability in high-temperature applications compared to ligands with flexible alkyl chains .

Biological Activity

The compound 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine (CAS No. 919091-20-6) is a notable organophosphorus ligand that has garnered attention for its unique structural and electronic properties. This compound is characterized by a diphenylphosphino group attached to a pyridine ring, which is further substituted with a triphenylphenyl moiety. Its structural formula is C41H30NPC_{41}H_{30}NP . The biological activity of this compound is primarily linked to its role as a ligand in various catalytic processes, particularly in the context of metal coordination complexes.

Ligand Properties

This compound acts as a bidentate ligand, coordinating through both the phosphorus atom and the nitrogen atom of the pyridine ring. This coordination ability enhances the stability and reactivity of metal complexes, making it valuable in catalysis . The compound's ability to stabilize transition metals significantly contributes to its biological relevance, particularly in synthetic organic chemistry.

Catalytic Applications

The compound has been extensively studied for its catalytic properties in various reactions, including:

  • Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira coupling, where it demonstrates high efficiency due to its strong electron-donating ability .
  • Carbonylation Reactions : The ligand plays a crucial role in carbonylation reactions involving alkynes, facilitating the formation of carbonyl compounds .

Case Studies and Research Findings

Comparative Analysis

The following table summarizes key characteristics and findings related to This compound compared to other common phosphine ligands:

Property/CharacteristicThis compoundTriphenylphosphineDiphenylphosphine
Coordination ModeBidentate (P,N)MonodentateMonodentate
Catalytic ApplicationsHigh efficiency in cross-coupling and carbonylationModerate efficiencyLow efficiency
StabilityHigh due to steric hindranceModerateLow
Biological RelevanceIndirect via catalysisLowLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine
Reactant of Route 2
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine

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